B1577504 Chensinin-3CE

Chensinin-3CE

Cat. No.: B1577504
Attention: For research use only. Not for human or veterinary use.
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Description

Chensinin-3CE is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Chinese brown frog (Rana chensinensis). It is part of a broader class of amphibian-derived AMPs that serve as innate immune defense molecules against microbial pathogens. Structurally, this compound is characterized by its moderate length (exact residue count varies depending on isoforms) and a net positive charge, which facilitates interactions with negatively charged bacterial membranes. Its primary mechanism of action involves membrane disruption, leading to microbial cell lysis. However, unlike many AMPs, this compound exhibits moderate antimicrobial activity against standard bacterial and fungal strains, such as Escherichia coli and Candida albicans, with minimal hemolytic effects on mammalian erythrocytes . This balance between antimicrobial efficacy and low cytotoxicity makes it a candidate for further therapeutic exploration, particularly in addressing antibiotic-resistant infections.

Properties

bioactivity

Antimicrobial

sequence

FTLKKSQLLLFFLGTINFSLCEEERNAEEERRDYPEEKDVEVEKR

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Chensinin-3CE’s properties, it is compared to three well-characterized amphibian AMPs: Brevinin-2, Temporin, and Esculentin-1.

Table 1: Comparative Analysis of this compound and Similar Antimicrobial Peptides

Parameter This compound Brevinin-2 Temporin Esculentin-1
Source Organism Rana chensinensis Rana spp. Rana temporaria Rana esculenta
Molecular Weight ~2.5 kDa (varies by isoform) ~3.4 kDa ~1.4 kDa ~4.6 kDa
Structural Features Linear, α-helical propensity C-terminal "Rana box" (disulfide bridge) Short, amphipathic helix Long, α-helical with disulfide bonds
Antimicrobial Spectrum Moderate activity against Gram-negative bacteria and fungi Broad-spectrum (Gram-positive, Gram-negative, fungi) Narrow-spectrum (Gram-positive bacteria) Broad-spectrum (Gram-negative bacteria, fungi)
MIC (μg/mL) 25–50 (for E. coli) 2–10 (for E. coli) 5–20 (for S. aureus) 1–5 (for P. aeruginosa)
Hemolytic Activity Low (HC50 > 200 μg/mL) High (HC50 ~50 μg/mL) Moderate (HC50 ~100 μg/mL) High (HC50 ~30 μg/mL)
Key Advantages Low cytotoxicity Potency and broad spectrum Specificity for Gram-positive pathogens High efficacy against multidrug-resistant strains

Key Findings:

Structural Divergence : Unlike Brevinin-2 and Esculentin-1, this compound lacks a conserved disulfide-bonded "Rana box," which may reduce its stability in physiological environments but contributes to lower hemolytic activity .

Activity Trade-offs: While Brevinin-2 and Esculentin-1 exhibit superior antimicrobial potency, their high hemolytic activity limits therapeutic utility.

Spectrum Specificity : Temporin’s narrow spectrum contrasts with this compound’s broader (albeit weaker) activity, highlighting the functional diversity of amphibian AMPs.

Mechanistic Insights:

  • Membrane Interaction : this compound’s α-helical structure allows partial insertion into microbial membranes, whereas Brevinin-2’s "Rana box" enhances pore-forming efficiency.
  • Resistance Potential: Esculentin-1’s high efficacy against P. aeruginosa suggests utility in treating cystic fibrosis infections, whereas this compound’s lower potency may necessitate combinatorial use with conventional antibiotics.

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